

An In-Depth Technical Guide to the Health and Safety of 2-Methylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylpiperidine**

Cat. No.: **B094953**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for **2-methylpiperidine**, intended for use by professionals in research and drug development. The following sections detail its toxicological properties, flammability, reactivity, and handling procedures, supported by summarized quantitative data, detailed experimental protocols, and a diagram of its known biosynthetic pathway involvement.

Health and Safety Information

2-Methylpiperidine is a flammable and corrosive liquid that is harmful if swallowed and can cause severe skin burns, serious eye damage, and respiratory irritation.^[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Toxicological Data

The acute and chronic health effects of **2-methylpiperidine** have been evaluated through various toxicological studies. A summary of the key quantitative data is presented below.

Endpoint	Species	Route	Value	Classification
Acute Oral Toxicity (LD50)	Rat	Oral	133 - 740 mg/kg bw	Harmful if swallowed
Skin Corrosion/Irritation	Rabbit	Dermal	Corrosive	Causes severe skin burns
Eye Damage/Irritation	Rabbit	Ocular	Corrosive	Causes serious eye damage
Respiratory Irritation	-	Inhalation	-	May cause respiratory irritation
Inhalation Toxicity (LC50)	Rat	Inhalation	4.8 mg/L (4 hours)	Toxic if inhaled

Data compiled from multiple sources.[\[1\]](#)

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₆ H ₁₃ N
Molecular Weight	99.18 g/mol
Boiling Point	118-119 °C
Flash Point	10 °C (closed cup)
Autoignition Temperature	No data available
Stability	Stable under normal conditions

Data compiled from multiple sources.[\[2\]](#)

Experimental Protocols

The toxicological classifications of **2-methylpiperidine** are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological endpoints are detailed below.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of **2-methylpiperidine** is determined using the Acute Toxic Class Method as outlined in OECD Guideline 423.

- **Test Animals:** Healthy, young adult rats of a single sex (typically females) are used. Animals are fasted overnight prior to dosing.
- **Dose Administration:** A single dose of **2-methylpiperidine** is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times include immediately after dosing and at regular intervals for the first 24 hours.
- **Endpoint:** The study allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

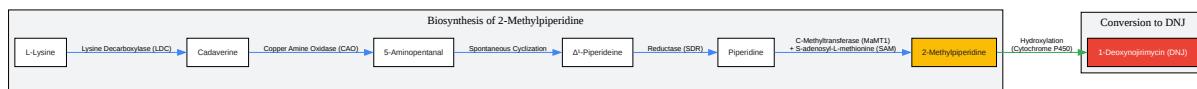
Acute Dermal Irritation/Corrosion (OECD 404)

The potential for **2-methylpiperidine** to cause skin irritation and corrosion is assessed according to OECD Guideline 404.[\[3\]](#)

- **Test Animals:** Healthy, young adult albino rabbits with intact skin are used.[\[3\]](#)
- **Test Substance Application:** A 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) sample of **2-methylpiperidine** is applied to a small area (approximately 6 cm²) of shaved skin.[\[3\]](#)[\[4\]](#) The site is then covered with a semi-occlusive dressing for a 4-hour exposure period.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Observation:** After the exposure period, the dressing is removed, and the skin is cleansed. Dermal reactions, including erythema (redness) and edema (swelling), are evaluated and

scored at 1, 24, 48, and 72 hours after patch removal.[4]

- Endpoint: The substance is classified as corrosive or irritant based on the severity, persistence, and reversibility of the observed skin lesions.[3][4]


Acute Eye Irritation/Corrosion (OECD 405)

The eye irritation and corrosion potential of **2-methylpiperidine** is determined following OECD Guideline 405.[6][7]

- Test Animals: Healthy, young adult albino rabbits are used.[7]
- Test Substance Instillation: A single dose of 0.1 mL of liquid **2-methylpiperidine** is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]
- Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[7] Reactions of the cornea, iris, and conjunctiva are scored.
- Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[7]

Biosynthetic Pathway Involvement

2-Methylpiperidine is a known intermediate in the biosynthesis of the piperidine alkaloid 1-deoxynojirimycin (DNJ) in plants such as mulberry (*Morus alba*).[8][9] The pathway originates from the amino acid L-lysine.[9][10]

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of 1-deoxynojirimycin from L-lysine, highlighting **2-methylpiperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Health and Safety of 2-Methylpiperidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094953#health-and-safety-information-for-2-methylpiperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com